3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core, a quinoline moiety, and a morpholine ring. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a quinoline derivative with a thiazolidinone precursor in the presence of a suitable catalyst. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for scale-up, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, such compounds may:
Inhibit enzyme activity: By binding to the active site of enzymes.
Interfere with DNA/RNA synthesis: By intercalating into nucleic acids.
Disrupt cell membranes: By interacting with lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anticancer properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.
Morpholine-containing compounds: Often used in pharmaceuticals for their stability and bioavailability.
Uniqueness
3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thiazolidinone core, quinoline moiety, and morpholine ring, which may confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H15N3O2S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15N3O2S2/c21-16-14(24-17(23)20(16)19-7-9-22-10-8-19)11-13-4-1-3-12-5-2-6-18-15(12)13/h1-6,11H,7-10H2/b14-11- |
InChI Key |
FZQIGYLLVAARGZ-KAMYIIQDSA-N |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
Origin of Product |
United States |
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